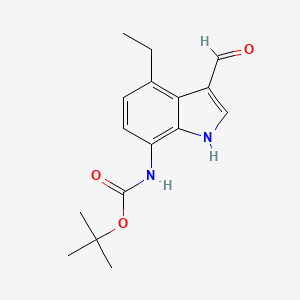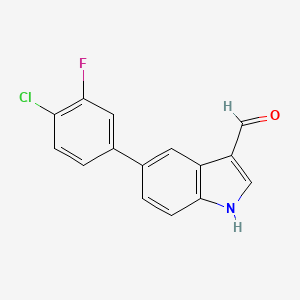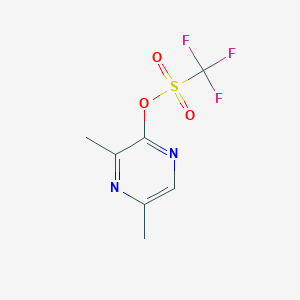
6-Hydroxy-1-methylpyridin-2-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
6-Hydroxy-1-methylpyridin-2-one is a heterocyclic compound with the molecular formula C6H7NO2 It is a derivative of pyridinone, characterized by a hydroxyl group at the 6th position and a methyl group at the 1st position
准备方法
Synthetic Routes and Reaction Conditions
One common method for synthesizing 6-Hydroxy-1-methylpyridin-2-one involves the conversion of commercial dehydroacetic acid. The process includes condensation with several aliphatic aldehydes to produce the desired compound in variable yields (35–92%) . Another approach involves the catalytic transfer hydrogenation/hydrogenolysis of biomass-derived triacetic acid lactone using Ni–Ru bimetallic catalysts supported on carbon .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the use of biomass-derived feedstocks and catalytic processes suggests a sustainable and scalable approach for industrial synthesis.
化学反应分析
Types of Reactions
6-Hydroxy-1-methylpyridin-2-one undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The hydroxyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides and acyl chlorides are employed for substitution reactions.
Major Products Formed
The major products formed from these reactions include various substituted pyridinones, which can exhibit different biological and chemical properties.
科学研究应用
作用机制
The mechanism of action of 6-Hydroxy-1-methylpyridin-2-one involves its interaction with various molecular targets and pathways. For instance, its phytotoxic activity is attributed to its ability to inhibit the growth of certain plant species by interfering with their metabolic processes . In medicinal applications, the compound’s biological activities are linked to its interaction with specific enzymes and receptors, leading to therapeutic effects.
相似化合物的比较
Similar Compounds
4-Hydroxy-6-methylpyridin-2-one: Similar in structure but with the hydroxyl group at the 4th position.
6-Methylpyridin-2-one: Lacks the hydroxyl group, affecting its chemical reactivity and biological activity.
2-Hydroxy-6-methylpyridine: The hydroxyl group is attached to the pyridine ring, altering its properties.
Uniqueness
6-Hydroxy-1-methylpyridin-2-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties
属性
分子式 |
C6H7NO2 |
|---|---|
分子量 |
125.13 g/mol |
IUPAC 名称 |
6-hydroxy-1-methylpyridin-2-one |
InChI |
InChI=1S/C6H7NO2/c1-7-5(8)3-2-4-6(7)9/h2-4,8H,1H3 |
InChI 键 |
CVAZDCDOEJRQCX-UHFFFAOYSA-N |
规范 SMILES |
CN1C(=O)C=CC=C1O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![nonadecasodium;1-[(2R,4S,5R)-4-[[(2R,3S,5R)-3-[[(2R,3S,5R)-5-(4-amino-5-methyl-2-oxopyrimidin-1-yl)-3-[[(2R,3S,5R)-3-[[(2R,3S,5R)-3-[[(2R,3S,5R)-3-[[(2R,3S,5R)-3-[[(2R,3S,5R)-3-[[(2R,3R,4R,5R)-3-[[(2R,3R,4R,5R)-3-[[(2R,3R,4R,5R)-5-(4-amino-5-methyl-2-oxopyrimidin-1-yl)-3-[[(2R,3R,4R,5R)-5-(4-amino-5-methyl-2-oxopyrimidin-1-yl)-3-[[(2R,3R,4R,5R)-5-(4-amino-5-methyl-2-oxopyrimidin-1-yl)-3-hydroxy-4-(2-methoxyethoxy)oxolan-2-yl]methoxy-oxidophosphinothioyl]oxy-4-(2-methoxyethoxy)oxolan-2-yl]methoxy-oxidophosphinothioyl]oxy-4-(2-methoxyethoxy)oxolan-2-yl]methoxy-oxidophosphinothioyl]oxy-4-(2-methoxyethoxy)-5-(5-methyl-2,4-dioxopyrimidin-1-yl)oxolan-2-yl]methoxy-oxidophosphinothioyl]oxy-5-(6-aminopurin-9-yl)-4-(2-methoxyethoxy)oxolan-2-yl]methoxy-oxidophosphinothioyl]oxy-5-(6-aminopurin-9-yl)oxolan-2-yl]methoxy-oxidophosphinothioyl]oxy-5-(6-aminopurin-9-yl)oxolan-2-yl]methoxy-oxidophosphinothioyl]oxy-5-(2-amino-6-oxo-1H-purin-9-yl)oxolan-2-yl]methoxy-oxidophosphinothioyl]oxy-5-(5-methyl-2,4-dioxopyrimidin-1-yl)oxolan-2-yl]methoxy-oxidophosphinothioyl]oxy-5-(6-aminopurin-9-yl)oxolan-2-yl]methoxy-oxidophosphinothioyl]oxyoxolan-2-yl]methoxy-oxidophosphinothioyl]oxy-5-(6-aminopurin-9-yl)oxolan-2-yl]methoxy-oxidophosphinothioyl]oxy-5-[[[(2R,3S,5R)-2-[[[(2R,3S,5R)-2-[[[(2R,3R,4R,5R)-2-[[[(2R,3R,4R,5R)-2-[[[(2R,3R,4R,5R)-2-[[[(2R,3R,4R,5R)-5-(4-amino-5-methyl-2-oxopyrimidin-1-yl)-2-[[[(2R,3R,4R,5R)-2-(hydroxymethyl)-4-(2-methoxyethoxy)-5-(5-methyl-2,4-dioxopyrimidin-1-yl)oxolan-3-yl]oxy-oxidophosphinothioyl]oxymethyl]-4-(2-methoxyethoxy)oxolan-3-yl]oxy-sulfidophosphoryl]oxymethyl]-4-(2-methoxyethoxy)-5-(5-methyl-2,4-dioxopyrimidin-1-yl)oxolan-3-yl]oxy-oxidophosphinothioyl]oxymethyl]-4-(2-methoxyethoxy)-5-(5-methyl-2,4-dioxopyrimidin-1-yl)oxolan-3-yl]oxy-oxidophosphinothioyl]oxymethyl]-5-(2-amino-6-oxo-1H-purin-9-yl)-4-(2-methoxyethoxy)oxolan-3-yl]oxy-oxidophosphinothioyl]oxymethyl]-5-(2-amino-6-oxo-1H-purin-9-yl)oxolan-3-yl]oxy-oxidophosphinothioyl]oxymethyl]-5-(5-methyl-2,4-dioxopyrimidin-1-yl)oxolan-3-yl]oxy-oxidophosphinothioyl]oxymethyl]oxolan-2-yl]-5-methylpyrimidine-2,4-dione](/img/structure/B13907673.png)

![[2-oxo-2-[(4S)-4-propan-2-yl-2-sulfanylidene-1,3-thiazolidin-3-yl]ethyl] acetate](/img/structure/B13907679.png)


![Ethyl 2-methyl-4H-pyrrolo[3,2-d]thiazole-5-carboxylate](/img/structure/B13907691.png)
![Benzyl (1-oxaspiro[2.3]hexan-5-yl)carbamate](/img/structure/B13907705.png)

![[(2S,3R,4S,5S,6R)-6-[[(2R,3R,4R,5S,6R)-6-(acetyloxymethyl)-3,4-dihydroxy-5-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-2-yl]oxymethyl]-3,4,5-trihydroxyoxan-2-yl] (4aS,6aS,6bR,10S,12aR,14bS)-6a,6b,9,9,12a-pentamethyl-2-methylidene-10-[(2S,3R,4S,5S)-3,4,5-trihydroxyoxan-2-yl]oxy-1,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-4a-carboxylate](/img/structure/B13907726.png)


![(S)-3-[(tert-Butyldimethylsilyl)oxy]-4-chlorobutanenitrile](/img/structure/B13907744.png)
